
5-Chloro-2-(methanesulfonyl)-6-methyl-N-phenylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(methanesulfonyl)-6-methyl-N-phenylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a methanesulfonyl group, a methyl group, and a phenyl group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(methanesulfonyl)-6-methyl-N-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the chloro, methanesulfonyl, and phenyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(methanesulfonyl)-6-methyl-N-phenylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chloro and methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(methanesulfonyl)-6-methyl-N-phenylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(methanesulfonyl)-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Chloro-2-(methanesulfonyl)-6-methyl-N-phenylpyrimidin-4-amine include other pyrimidine derivatives with different substituents, such as:
- 5-Chloro-2-methylbenzenesulfonyl chloride
- 5-Chloro-2-methoxybenzenesulfonyl chloride
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the methanesulfonyl group, in particular, may enhance its reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
90332-45-9 |
|---|---|
Molekularformel |
C12H12ClN3O2S |
Molekulargewicht |
297.76 g/mol |
IUPAC-Name |
5-chloro-6-methyl-2-methylsulfonyl-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C12H12ClN3O2S/c1-8-10(13)11(15-9-6-4-3-5-7-9)16-12(14-8)19(2,17)18/h3-7H,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
QDWZASCBCMATEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)S(=O)(=O)C)NC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


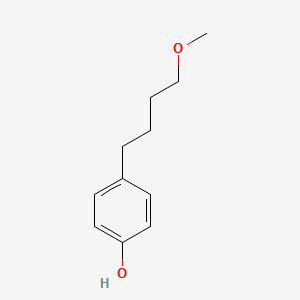

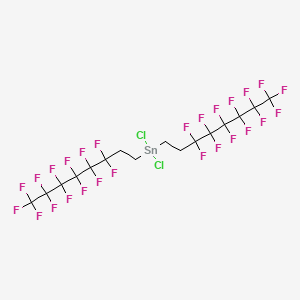
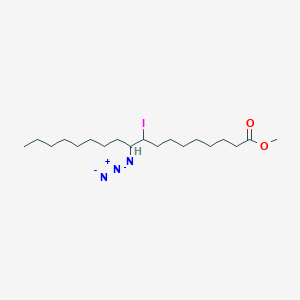
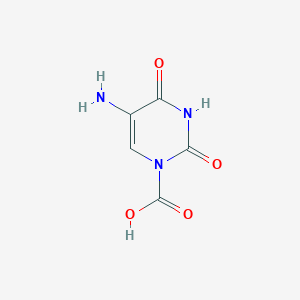
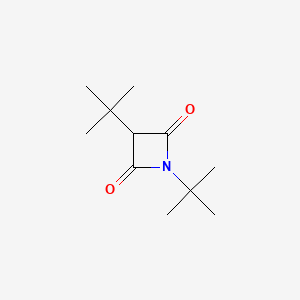
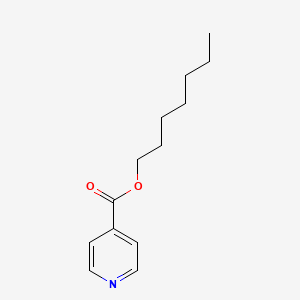


![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)
![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)

![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
